1,1,2,2-Tetraethoxy-1,2-dimethyldisilane
Overview
Description
1,1,2,2-Tetraethoxy-1,2-dimethyldisilane is an organosilicon compound with the molecular formula C10H26O4Si2. It is characterized by the presence of two silicon atoms bonded to ethoxy and methyl groups.
Preparation Methods
The synthesis of 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane typically involves the reaction of silicon-based precursors with ethoxy and methyl groups under controlled conditions. One common method involves the reaction of dimethyldichlorosilane with ethanol in the presence of a catalyst to produce the desired compound . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
1,1,2,2-Tetraethoxy-1,2-dimethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ethoxy groups to other functional groups, such as hydrogen or alkyl groups.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines, to form new organosilicon compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,1,2,2-Tetraethoxy-1,2-dimethyldisilane has several scientific research applications:
Mechanism of Action
The mechanism by which 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The ethoxy and methyl groups can participate in chemical reactions that modify the surface properties of materials or facilitate the formation of new chemical bonds. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,1,2,2-Tetraethoxy-1,2-dimethyldisilane can be compared with other similar organosilicon compounds, such as:
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and applications.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Similar to this compound but with different substitution patterns, leading to variations in chemical behavior.
1,1,2,2-Tetraphenyldisilane: This compound has phenyl groups instead of ethoxy groups, resulting in different physical and chemical properties.
Properties
IUPAC Name |
[diethoxy(methyl)silyl]-diethoxy-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O4Si2/c1-7-11-15(5,12-8-2)16(6,13-9-3)14-10-4/h7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLIEAVLKBXZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(OCC)[Si](C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447365 | |
Record name | 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18001-76-8 | |
Record name | 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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